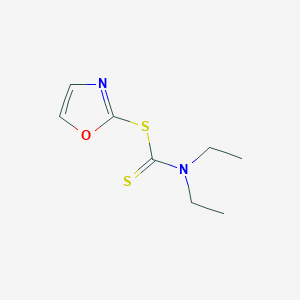
N,N'-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and two acetamide groups
Méthodes De Préparation
The synthesis of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide typically involves multiple steps. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. Finally, the acetamide groups are introduced via acylation reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The acetamide groups can be modified through acylation reactions to introduce different acyl groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide can be compared with other similar compounds such as:
N,N’-(2-Nitro-3-(morpholin-1-yl)-1,4-phenylene)diacetamide: This compound has a morpholine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.
N,N’-(2-Nitro-3-(piperidin-1-yl)-1,4-phenylene)diacetamide: This compound has a piperidine ring, which can also influence its properties.
The uniqueness of N,N’-(2-Nitro-3-(pyrrolidin-1-yl)-1,4-phenylene)diacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110209-28-4 |
|---|---|
Formule moléculaire |
C14H18N4O4 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
N-(4-acetamido-3-nitro-2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C14H18N4O4/c1-9(19)15-11-5-6-12(16-10(2)20)14(18(21)22)13(11)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3,(H,15,19)(H,16,20) |
Clé InChI |
LOXMWZGVIGRTCA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)





![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)

![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
